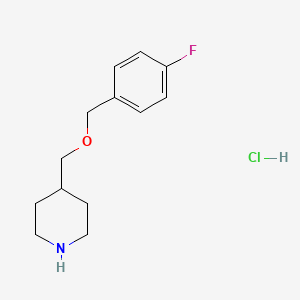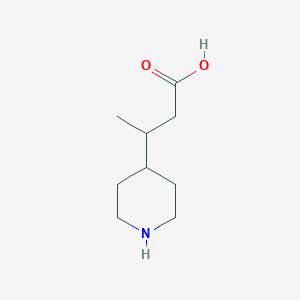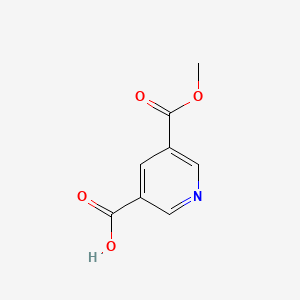
N-(3-bromopropyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-bromopropyl)-2-nitrobenzamide” is a compound that contains a nitro group (-NO2) and a bromopropyl group (-CH2-CH2-CH2-Br) attached to a benzamide group (a benzene ring attached to a -CONH2 group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-nitrobenzoic acid with 3-bromopropanol in the presence of a coupling agent like DCC (N,N’-Dicyclohexylcarbodiimide), followed by the reduction of the nitro group to an amine .Molecular Structure Analysis
The molecular structure of “N-(3-bromopropyl)-2-nitrobenzamide” would consist of a benzene ring (a hexagonal ring of carbon atoms) with a nitro group and a bromopropyl group attached to it via an amide linkage .Chemical Reactions Analysis
The bromine atom in the bromopropyl group is a good leaving group, which means it could be replaced by a nucleophile in a nucleophilic substitution reaction . The nitro group could be reduced to an amine group using a reducing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromopropyl)-2-nitrobenzamide” would depend on the characteristics of its functional groups. For instance, the presence of the polar nitro and amide groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
Molecular Docking and Comparative Vibrational Spectroscopic Analysis of N-(4-Bromophenyl)-4-nitrobenzamide by Dwivedi & Kumar (2019) explored the spectroscopic properties of N-(4-Bromophenyl)-4-nitrobenzamide. The study involved recording and analyzing FTIR and FT-Raman spectra, geometry optimization, and calculation of fundamental vibrational frequencies. The research highlighted potential use in electro-optical applications and suggested antibacterial properties for the compound (Dwivedi & Kumar, 2019).
Crystal Engineering
The paper Crystal Engineering with Hydrogen Bonds and Halogen Bonds by Saha, Nangia, and Jaskólski (2005) delved into the crystal engineering aspects involving strong hydrogen bonds and weak halogen bonds in compounds like 4-nitrobenzamide. This research provided insights into the structural insulation and predictable interactions in crystal structures of such compounds (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Quinazolin-4(3H)-ones
Romero, Salazar, and López (2013) in A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides presented a one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides. This study highlighted an efficient method for synthesizing heterocyclic compounds, contributing significantly to the field of organic chemistry (Romero, Salazar, & López, 2013).
Quality Control of Anticonvulsants
Development of Quality Control Methods of Promising Anticonvulsant by Sych, Bevz, and Rakhimova (2018) discussed the development of quality control techniques for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide. This compound, exhibiting high anticonvulsive activity, underwent various analytical methods for physical-chemical characterization, indicating its potential in medical applications (Sych, Bevz, & Rakhimova, 2018).
Antiarrhythmic Activity
In Synthesis and Antiarrhythmic Activity of N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides , Likhosherstov et al. (2014) synthesized a series of substituted nitrobenzamides with antiarrhythmic activity. The study provided insights into the structure-activity relationship, selecting a compound with potential as a lead drug for further pharmacological studies (Likhosherstov et al., 2014).
Car-Parrinello Simulation
Car-Parrinello Simulation of the Vibrational Spectrum of a Medium Strong Hydrogen Bond by Brela et al. (2012) investigated the hydrogen bonding in 2-hydroxy-5-nitrobenzamide using infrared spectroscopy and molecular dynamics simulation. This research provided valuable insights into the spectroscopic characteristics of hydrogen bonding in such compounds (Brela et al., 2012).
Crystal Structure Analysis
Zong and Wang's (2009) paper, Crystal Structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide , presented the crystal structure of a similar nitrobenzamide compound, contributing to the understanding of molecular orientation and interactions in crystallography (Zong & Wang, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromopropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVUHVWTDLZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCBr)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602261 |
Source


|
| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopropyl)-2-nitrobenzamide | |
CAS RN |
76315-44-1 |
Source


|
| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



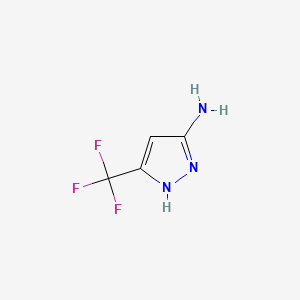
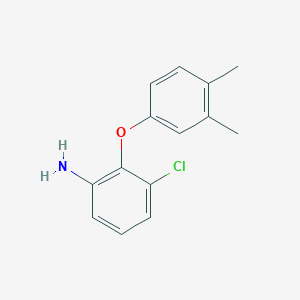
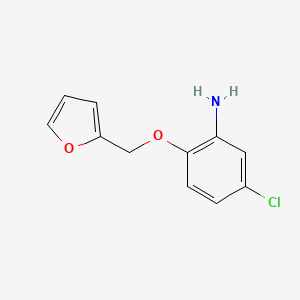
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
